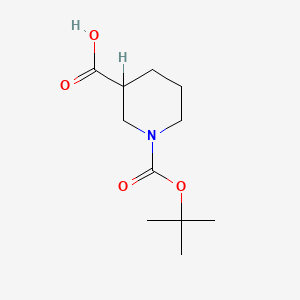

1-Boc-Nipecotic acid

Description

The exact mass of the compound 1-Boc-piperidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991708 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71381-75-4, 84358-12-3 | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-Nipecotic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-Nipecotic acid, a derivative of nipecotic acid with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, is a crucial building block in medicinal chemistry and drug discovery. Its structural features make it an important intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers and professionals in the field.

Chemical Properties and Structure

This compound is a white to pale yellow crystalline powder. The Boc protecting group enhances its solubility in organic solvents and allows for controlled reactions in multi-step syntheses.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

| CAS Number | 84358-12-3 (racemic), 88495-54-9 ((S)-isomer), 163438-09-3 ((R)-isomer) | [2] |

| Melting Point | 148-153 °C (racemic) | [3] |

| Boiling Point | 353.2±35.0 °C (Predicted) | [3] |

| pKa | 4.56±0.20 (Predicted) | [3] |

| LogP | 1.1 (Predicted) | |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Slightly soluble in water. | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| InChI Key | NXILIHONWRXHFA-UHFFFAOYSA-N |

Signaling Pathway and Mechanism of Action

The parent compound, nipecotic acid, is a well-known inhibitor of the GABA transporter 1 (GAT1).[5][6] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT1, nipecotic acid increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is of significant interest for the development of treatments for neurological disorders such as epilepsy.[7] this compound serves as a key intermediate in the synthesis of more potent and selective GAT1 inhibitors.[8]

Caption: Mechanism of GABA uptake inhibition by Nipecotic Acid.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from nipecotic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

Nipecotic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware (round-bottom flask, separatory funnel, beakers)

Procedure:

-

Dissolve nipecotic acid (1 equivalent) in a 1:1 mixture of THF and water.

-

To this solution, add sodium bicarbonate (1.4 equivalents) followed by di-tert-butyl dicarbonate (1.4 equivalents).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

After the reaction is complete (monitored by TLC), dilute the mixture with water and diethyl ether.

-

Separate the aqueous layer and acidify it to a pH of 2 using concentrated HCl.

-

Extract the acidified aqueous layer three times with dichloromethane.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid.

Purification by Recrystallization

This protocol outlines the purification of crude this compound.

Materials:

-

Crude this compound

-

Weakly polar solvent (e.g., n-hexane or a mixture of ethyl acetate (B1210297) and hexane)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid completely.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

1. ¹H NMR Spectroscopy

Methodology:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Procedure: Dissolve a small amount of purified this compound in the deuterated solvent and acquire the ¹H NMR spectrum.

Data Interpretation:

-

~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

~1.5-2.0 ppm (multiplets, 4H): Protons of the piperidine (B6355638) ring at C4 and C5.

-

~2.5-3.8 ppm (multiplets, 5H): Protons of the piperidine ring at C2, C3, and C6. The exact chemical shifts and multiplicities will depend on the conformational state of the piperidine ring.

-

~10-12 ppm (broad singlet, 1H): Proton of the carboxylic acid group. This peak may be exchangeable with D₂O.

2. ¹³C NMR Spectroscopy

Methodology:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃ or DMSO-d₆

-

Procedure: Acquire a proton-decoupled ¹³C NMR spectrum of the sample.

Data Interpretation:

-

~28.4 ppm: Methyl carbons of the Boc group.

-

~25-45 ppm: Methylene carbons of the piperidine ring (C4, C5).

-

~45-55 ppm: Methylene and methine carbons of the piperidine ring (C2, C3, C6).

-

~79.5 ppm: Quaternary carbon of the Boc group.

-

~155 ppm: Carbonyl carbon of the Boc group.

3. FTIR Spectroscopy

Methodology:

-

Instrument: FTIR Spectrometer

-

Sample Preparation: KBr pellet or as a thin film.

-

Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

-

~2500-3300 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.[11]

-

~2850-2980 cm⁻¹ (sharp): C-H stretching vibrations of the piperidine and Boc groups.

-

~1700-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid.[11]

-

~1680-1700 cm⁻¹ (strong, sharp): C=O stretching vibration of the urethane (B1682113) (Boc group).

-

~1160-1250 cm⁻¹ (strong): C-O stretching vibrations of the carboxylic acid and the Boc group.

4. Mass Spectrometry

Methodology:

-

Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Procedure: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

Data Interpretation (ESI):

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 230.1.

-

[M+Na]⁺: The sodium adduct may be observed at m/z 252.1.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). For Boc-protected amines, a characteristic loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group is often observed.[12][13]

Conclusion

This compound is a versatile and valuable compound for the synthesis of novel therapeutics, particularly those targeting the GABAergic system. This guide provides essential information on its chemical properties, structure, and detailed experimental protocols to aid researchers in their drug discovery and development endeavors. The provided data and methodologies serve as a foundational resource for the effective utilization and characterization of this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-1-Boc-Nipecotic acid | CAS 163438-09-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. toku-e.com [toku-e.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. compoundchem.com [compoundchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 1-Boc-Nipecotic Acid from Piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Boc-Nipecotic acid (also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid), a valuable building block in medicinal chemistry and drug development. The procedure involves the protection of the secondary amine of piperidine-3-carboxylic acid (nipecotic acid) with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Reaction Scheme

The overall chemical transformation is as follows:

Quantitative Data Summary

The following table summarizes the typical quantities and molar equivalents for the synthesis of this compound.

| Component | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equiv. |

| Piperidine-3-carboxylic acid | 129.16 | 5.00 g | 0.0387 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 9.32 g | 0.0427 | 1.1 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 4.10 g | 0.0387 | 1.0 |

| Water (H₂O) | 18.02 | 100 mL | - | - |

| Dioxane | 88.11 | 100 mL | - | - |

| Ethyl Acetate (B1210297) (EtOAc) | 88.11 | As needed | - | - |

| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

1. Materials and Reagents:

-

Piperidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

2. Reaction Procedure:

-

Dissolution of Starting Material: In a 500 mL round-bottom flask, dissolve 5.00 g (0.0387 mol) of piperidine-3-carboxylic acid and 4.10 g (0.0387 mol) of sodium carbonate in a mixture of 100 mL of deionized water and 100 mL of dioxane. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Boc Anhydride (B1165640): To the stirred solution, add 9.32 g (0.0427 mol) of di-tert-butyl dicarbonate.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

-

Solvent Removal: After the reaction is complete, remove the dioxane from the reaction mixture using a rotary evaporator.

-

Washing: Transfer the remaining aqueous solution to a separatory funnel and wash with 3 x 50 mL of ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl. The product will precipitate out as a white solid.

-

Extraction: Extract the acidified aqueous layer with 3 x 75 mL of ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Product: The resulting white solid is this compound. The product can be further purified by recrystallization if necessary. A typical yield for this reaction is in the range of 85-95%.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

A Technical Guide to (R)- and (S)-Boc-Nipecotic Acid: Chiral Keys to Unlocking GABAergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-Boc-Nipecotic acid are chiral building blocks of significant interest in medicinal chemistry and neuropharmacology. As protected derivatives of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), these enantiomers provide a crucial starting point for the synthesis of highly selective and potent modulators of the GABAergic system.[1][2] Dysregulation of this primary inhibitory neurotransmitter system in the central nervous system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2]

The stereochemistry at the C3 position of the piperidine (B6355638) ring dictates the selectivity of nipecotic acid derivatives for different GAT subtypes. Generally, derivatives of (R)-nipecotic acid are potent and selective inhibitors of GAT1, the primary neuronal GABA transporter.[2][3] Conversely, derivatives of (S)-nipecotic acid have shown greater selectivity for GAT4, which is predominantly expressed in glial cells.[2] This stereospecificity makes (R)- and (S)-Boc-Nipecotic acid invaluable tools for the development of targeted therapeutics with improved efficacy and reduced side effects. The tert-butyloxycarbonyl (Boc) protecting group facilitates their use in a wide range of synthetic transformations, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]

This technical guide provides an in-depth comparison of (R)- and (S)-Boc-Nipecotic acid, covering their physicochemical properties, stereoselective biological activities, and detailed experimental protocols for their synthesis and evaluation.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)- and (S)-Boc-Nipecotic acid. These properties are essential for their handling, characterization, and use in chemical synthesis.

| Property | (R)-Boc-Nipecotic Acid | (S)-Boc-Nipecotic Acid |

| Synonyms | Boc-D-Nip-OH, Boc-(R)-piperidine-3-carboxylic acid | Boc-L-Nip-OH, (S)-Boc-Nip-OH |

| CAS Number | 163438-09-3 | 88495-54-9 |

| Molecular Formula | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol | 229.27 g/mol |

| Appearance | White to pale yellow powder | White to off-white solid |

| Melting Point | Not consistently reported | 165-169 °C |

| Optical Rotation | Not consistently reported | [α]²²/D +57° (c = 1 in chloroform) |

Biological Activity of Deprotected Enantiomers and Racemate

The biological activity of nipecotic acid and its derivatives is primarily assessed through their ability to inhibit GABA uptake by the four GAT subtypes: GAT1, GAT2, GAT3, and GAT4. The Boc-protecting group is typically removed to yield the active compound. The following tables summarize the inhibitory potencies (pIC₅₀ and pKᵢ values) of derivatives of (R)- and (S)-nipecotic acid, highlighting their stereoselective inhibition of GAT subtypes. For reference, the IC₅₀ values for racemic nipecotic acid are also provided.

Table 1: Inhibitory Potency of (R)- and (S)-Nipecotic Acid Derivatives

| Compound | Target | pIC₅₀ | pKᵢ | Reference |

| (R)-Nipecotic acid derivative | mGAT1 | 7.72 ± 0.02 | 8.33 ± 0.01 | [1] |

| (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid | mGAT4 | 6.59 ± 0.01 | - | [2] |

| (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid | hGAT-3 | 6.49 ± 0.10 | - | [2] |

Table 2: Inhibitory Potency of Racemic (±)-Nipecotic Acid

| Target | IC₅₀ (µM) | Reference |

| mGAT1 | 2.6 | [5] |

| mGAT2 | 310 | [5] |

| mGAT3 | 29 | [5] |

| mGAT4 | 16 | [5] |

Experimental Protocols

Synthesis of (R)- and (S)-Boc-Nipecotic Acid

The enantiomers of Boc-Nipecotic acid can be prepared through two main strategies: enzymatic kinetic resolution of the racemate or asymmetric synthesis.

1. Enzymatic Kinetic Resolution of Racemic N-Boc-Nipecotic Acid (General Procedure)

This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unreacted enantiomers.

-

Materials: Racemic N-Boc-nipecotic acid, acyl donor (e.g., vinyl acetate), immobilized lipase (e.g., Novozym 435), organic solvent (e.g., tert-butyl methyl ether), buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

-

Procedure:

-

Dissolve racemic N-Boc-nipecotic acid in the organic solvent.

-

Add the acyl donor and the immobilized lipase to the solution.

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 45 °C).

-

Monitor the reaction progress by chiral HPLC or GC.

-

Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

-

Separate the acylated enantiomer from the unreacted enantiomer by extraction or chromatography. For example, the unreacted (R)-enantiomer can be recovered from the organic phase, while the acylated (S)-enantiomer can be hydrolyzed back to the acid and extracted into an aqueous basic solution.[6]

-

Purify the separated enantiomers by recrystallization or chromatography.

-

2. Asymmetric Synthesis of (S)-Nipecotic Acid (Example from Patent CN106831540B)

This patented method describes a process for the preparation of (S)-nipecotic acid via hydrolysis and chiral resolution.

-

Materials: 3-piperidine formamide (B127407) hydrochloride (with an excess of the S-enantiomer), concentrated hydrochloric acid, ethanol (B145695), sodium hydroxide (B78521), petroleum ether.

-

Procedure:

-

Add 3-piperidine formamide hydrochloride to concentrated hydrochloric acid.

-

Heat the mixture to 60-65 °C and react for 3 hours.

-

Cool the reaction to room temperature and filter the resulting solid.

-

Wash the solid with ethanol.

-

Suspend the solid in ethanol and add a saturated solution of sodium hydroxide in ethanol to adjust the pH to 7-7.5.

-

Filter the mixture and concentrate the filtrate.

-

Add ethanol and petroleum ether to the concentrate and stir for 1 hour to precipitate the product.

-

Filter and dry the solid to obtain (S)-nipecotic acid.[7]

-

The resulting (S)-nipecotic acid can then be protected with a Boc group using standard procedures (Di-tert-butyl dicarbonate (B1257347) and a base like sodium bicarbonate in a suitable solvent).

-

Biological Evaluation: [³H]-GABA Uptake Assay in HEK293 Cells

This assay is a standard method to determine the inhibitory potency of compounds on GABA transporters. It measures the uptake of radiolabeled GABA into cells stably expressing a specific GAT subtype.

-

Materials: HEK293 cells stably expressing the GAT subtype of interest (e.g., hGAT1), cell culture medium, phosphate-buffered saline (PBS), [³H]-GABA, test compounds (deprotected nipecotic acid derivatives), scintillation cocktail, scintillation counter.

-

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the target GAT in appropriate flasks or plates until they reach the desired confluency.

-

Assay Preparation: On the day of the assay, wash the cells with PBS.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-GABA to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 1-3 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold PBS to remove extracellular [³H]-GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of [³H]-GABA uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]

-

Mandatory Visualization

Caption: GABAergic synapse showing the role of GATs.

Caption: Synthesis and evaluation workflow.

References

- 1. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 8. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 1-Boc-Nipecotic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-Boc-nipecotic acid derivatives, focusing on their role as modulators of key biological targets. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of relevant pathways and workflows.

Introduction

This compound, a tert-butyloxycarbonyl-protected form of nipecotic acid, is a crucial building block in medicinal chemistry.[1][2] Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism for regulating neurotransmission.[3][4] However, its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. The "Boc" protecting group facilitates the synthesis of various derivatives with modified physicochemical properties, enabling the exploration of their therapeutic potential against a range of biological targets.[3] This guide delves into the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a primary focus on their effects on GABA transporters, as well as their antioxidant and enzyme-inhibiting properties.

Synthetic Strategies and Experimental Workflows

The synthesis of this compound derivatives typically involves the modification of the carboxylic acid moiety or the piperidine (B6355638) ring. A general workflow for the synthesis and biological evaluation of these compounds is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-Boc-Nipecotic Acid in the Development of GABA Uptake Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][3][4][5] The concentration of GABA in the synaptic cleft is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs).[1][6][7] Inhibition of these transporters presents a key therapeutic strategy to enhance GABAergic tone and restore neuronal balance. Nipecotic acid is a potent inhibitor of GABA uptake but is limited by its poor ability to cross the blood-brain barrier (BBB).[8][9] This guide details the pivotal role of 1-Boc-nipecotic acid, a protected form of nipecotic acid, as a foundational precursor for the synthesis of potent, selective, and brain-penetrant GAT inhibitors. We will explore synthetic methodologies, structure-activity relationships, and the experimental protocols used to characterize these promising therapeutic agents.

Introduction: The GABAergic System and the Role of GABA Transporters

The brain's delicate equilibrium relies heavily on the inhibitory actions of GABA. Following its release from presynaptic terminals, GABA binds to postsynaptic receptors to dampen neuronal excitability.[4][10] The termination of this signal is primarily achieved through the rapid reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[10][11] This process is mediated by four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[6][7]

-

GAT1: Predominantly expressed in neurons, GAT1 is responsible for the majority of synaptic GABA clearance and is a primary target for anticonvulsant drugs.[2][6][10]

-

GAT3: Mainly found in astrocytes, GAT3 helps regulate extrasynaptic GABA levels.[6][10]

-

GAT2 and BGT1: Expressed at lower levels in the brain, primarily in the meninges and glial cells, their specific roles in neuropathology are still under active investigation.[1][12]

By blocking these transporters, GABA uptake inhibitors (GUIs) increase the extracellular concentration of GABA, thereby prolonging its inhibitory action.[4][13] This mechanism is the basis for the clinical use of drugs like Tiagabine, a GAT1-selective inhibitor used in the treatment of epilepsy.[4][11][14]

From Nipecotic Acid to BBB-Permeant Inhibitors: The Role of this compound

Nipecotic acid, a cyclic GABA analog, is a foundational molecule in the development of GUIs.[8][9] However, its inherent polarity and zwitterionic nature at physiological pH prevent it from effectively penetrating the BBB, severely limiting its therapeutic utility.[8][9]

To overcome this challenge, medicinal chemists have focused on derivatizing the nipecotic acid scaffold by attaching large, lipophilic moieties to the ring nitrogen. This modification masks the polar amine, significantly increasing the molecule's ability to enter the CNS.[8][15]

This is where This compound becomes an indispensable synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine of the nipecotic acid ring. This protection allows for selective chemical modifications elsewhere on the molecule. More importantly, the Boc group can be easily removed under acidic conditions, revealing the amine for subsequent N-alkylation with a desired lipophilic side chain. The use of enantiomerically pure (R)- or (S)-1-Boc-nipecotic acid is critical, as the biological activity of GAT1 inhibitors typically resides in the (R)-enantiomer.[14][16][17]

Synthetic Pathways and Experimental Protocols

The synthesis of potent GABA uptake inhibitors from this compound generally follows a modular approach, allowing for the systematic exploration of structure-activity relationships.

General Synthesis Workflow

The core strategy involves the N-alkylation of the deprotected nipecotic acid ring with a pre-synthesized lipophilic side chain, often containing a linker and a terminal aromatic or bi-aromatic system.

Key Experimental Protocols

Protocol 1: Synthesis of N-Substituted Nipecotic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies used to create inhibitors with biaryl moieties, which have proven to be highly potent.[16]

-

Synthesis of the Lipophilic Sidechain:

-

A suitable aryl boronic acid is coupled with an aryl halide containing a linker (e.g., a 4-bromobut-1-ene) under Suzuki-Miyaura conditions.

-

Reaction Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

The resulting N-butenyl biphenyl (B1667301) product is purified via column chromatography.

-

-

Boc Deprotection of this compound Ethyl Ester:

-

(R)-1-Boc-nipecotic acid ethyl ester is dissolved in dichloromethane (B109758) (DCM).

-

Trifluoroacetic acid (TFA) is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The solvent and excess TFA are removed under reduced pressure to yield the deprotected nipecotic acid ester as a salt.

-

-

N-Alkylation:

-

The deprotected nipecotic acid ester is dissolved in a polar aprotic solvent like DMF.

-

A base (e.g., K₂CO₃ or DIPEA) is added, followed by the synthesized lipophilic sidechain (from step 1).

-

The reaction is stirred at room temperature or heated to 50-60°C for 12-24 hours.

-

The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

-

-

Final Ester Hydrolysis:

-

The N-substituted nipecotic acid ester is dissolved in a solvent mixture (e.g., THF/water).

-

An aqueous solution of lithium hydroxide (B78521) (LiOH) is added.

-

The mixture is stirred at room temperature until saponification is complete.

-

The reaction is acidified to pH ~5-6, and the final product (the free carboxylic acid) is extracted and purified.

-

Protocol 2: In Vitro [³H]GABA Uptake Inhibition Assay

This is the standard functional assay to determine the inhibitory potency (IC₅₀) of newly synthesized compounds on specific GAT subtypes.[12][17][18]

-

Cell Culture:

-

HEK-293 or CHO cells stably transfected to express a specific murine or human GAT subtype (mGAT1, hGAT1, etc.) are cultured under standard conditions.

-

-

Assay Preparation:

-

Cells are harvested and seeded into 96-well plates.

-

On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES).

-

-

Inhibition Assay:

-

Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (the potential inhibitor).

-

A solution containing a fixed concentration of radiolabeled GABA ([³H]GABA) and non-labeled GABA is added to each well to initiate the uptake.

-

The uptake is allowed to proceed for a specific time (e.g., 1-3 minutes) at room temperature.

-

-

Termination and Measurement:

-

The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

-

The cells are lysed, and a scintillation cocktail is added.

-

The amount of [³H]GABA taken up by the cells is quantified using a scintillation counter.

-

-

Data Analysis:

-

The counts are normalized relative to a control (no inhibitor) and a background (uptake in the presence of a saturating concentration of a known potent inhibitor like Tiagabine).

-

The IC₅₀ value (the concentration of inhibitor that blocks 50% of GABA uptake) is calculated by fitting the data to a dose-response curve using non-linear regression.

-

Structure-Activity Relationships (SAR)

Extensive research has established clear SAR for nipecotic acid-based GAT1 inhibitors.[15][16][19][20]

-

The Nipecotic Acid Core: The (R)-enantiomer is consistently more potent for GAT1 inhibition than the (S)-enantiomer.[16]

-

The Lipophilic Moiety: Large, rigid, and often symmetric or asymmetric bis-aromatic groups (e.g., diphenyl, di-thienyl, biphenyl) are required for high-affinity binding.[15][17][21] Substitution on these aromatic rings, particularly at the ortho- or meta-positions, can further enhance potency.[20]

-

The Linker: The nature and length of the spacer connecting the nipecotic acid nitrogen to the lipophilic group are critical. Linkers such as a 4,4-diaryl-3-butenyl chain (as in Tiagabine), butynyl, or vinyl ether spacers have yielded highly potent compounds.[3][16][21][22]

Quantitative Data on Nipecotic Acid Derivatives

The following tables summarize the inhibitory potency (pIC₅₀) and binding affinity (pKᵢ) of representative N-substituted nipecotic acid derivatives against murine GAT (mGAT) subtypes. Higher pIC₅₀ and pKᵢ values indicate greater potency and affinity, respectively.

Table 1: Inhibitory Potency (pIC₅₀) of Nipecotic Acid Derivatives

| Compound | Lipophilic Moiety / Linker | mGAT1 pIC₅₀ | mGAT2 pIC₅₀ | mGAT3 pIC₅₀ | mGAT4 pIC₅₀ | Reference |

| Tiagabine | Di-(3-methyl-2-thienyl) / Butenyl | 7.43 ± 0.11 | < 4.5 | < 4.5 | < 4.5 | [23][24] |

| rac-Nipecotic acid | H | 4.88 ± 0.07 | - | - | - | [23] |

| Compound 21p (R)-form | o-Terphenyl / Allenyl | 6.78 ± 0.08 | - | - | - | [25] |

| DDPM-2571 | N/A | 8.29 ± 0.02 | - | - | - | [24] |

| (R)-form, 2',4'-dichloro-2-biphenyl | 2',4'-dichloro-2-biphenyl / Butenyl | - | - | - | - | [16] |

| (R)-form, N-butynyl linker | 2-biphenyl / Butynyl | 7.00 ± 0.06 | - | - | - | [22] |

| rac-8d | Di-phenyl / Allenyl | >6 | - | - | 6.08 ± 0.05 | [23] |

Data presented as mean ± SEM where available. "-" indicates data not reported in the cited sources.

Table 2: Binding Affinity (pKᵢ) of Nipecotic Acid Derivatives for mGAT1

| Compound | Lipophilic Moiety / Linker | mGAT1 pKᵢ | Reference |

| (R)-form, 2',4'-dichloro-2-biphenyl | 2',4'-dichloro-2-biphenyl / Butenyl | 8.33 ± 0.06 | [16] |

| (R)-form, N-butynyl linker | 2-biphenyl / Butynyl | 7.61 ± 0.03 | [22] |

| (R)-form, N-butynyl, 2',4'-dichloro-2-biphenyl | 2',4'-dichloro-2-biphenyl / Butynyl | 8.33 ± 0.01 | [22] |

| Compound 21p (R)-form | o-Terphenyl / Allenyl | 7.10 ± 0.12 | [25] |

Data presented as mean ± SEM.

Mechanism of Action at the Synapse

N-substituted nipecotic acid derivatives act as competitive inhibitors at the GAT1 transporter.[26] By binding to the transporter protein, they block the re-entry of GABA into the presynaptic neuron. This blockade leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABAₐ and GABAₑ receptors and an overall enhancement of inhibitory neurotransmission.[4][13]

Conclusion and Future Directions

This compound is a cornerstone in the modern design of GABA uptake inhibitors. Its utility as a protected, chiral building block enables the systematic and efficient synthesis of diverse N-substituted derivatives. This has led to the discovery of compounds with significantly improved pharmacokinetic profiles and potencies far exceeding that of the parent nipecotic acid molecule.[16][24] The development of potent GAT1 inhibitors like Tiagabine has validated this therapeutic approach for epilepsy.[14]

Future research continues to focus on developing inhibitors with greater selectivity for other GAT subtypes (GAT2, GAT3, and BGT1) to potentially treat a wider range of CNS disorders with improved side-effect profiles.[6][27] The modular synthesis strategies starting from this compound will remain central to these efforts, allowing for the fine-tuning of molecular structures to achieve desired potency, selectivity, and drug-like properties.

References

- 1. GABA transporter - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. neurology.org [neurology.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 27. eurekaselect.com [eurekaselect.com]

The Nexus of Inhibition: A Technical Guide to the Mechanism of Action of N-Substituted Nipecotic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted nipecotic acid analogs represent a significant class of neuromodulatory compounds, primarily targeting the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By inhibiting GABA transporters (GATs), these molecules effectively increase the synaptic and extrasynaptic concentrations of GABA, thereby enhancing inhibitory neurotransmission. This technical guide provides an in-depth exploration of the mechanism of action of these analogs, focusing on their molecular targets, structure-activity relationships, and the experimental methodologies used for their characterization. Quantitative data from key studies are summarized, and detailed protocols for essential experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this important class of compounds.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action of N-substituted nipecotic acid analogs is the competitive inhibition of GABA transporters (GATs). GATs are a family of sodium and chloride-dependent neurotransmitter transporters responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space into presynaptic neurons and surrounding glial cells.[1][2][3] This reuptake process is crucial for terminating GABAergic neurotransmission and maintaining low ambient GABA levels.[4][5][6]

By blocking GATs, N-substituted nipecotic acid analogs prevent the removal of GABA, leading to its accumulation in the extracellular space.[1] This elevated GABA concentration results in the prolonged activation of both synaptic and extrasynaptic GABA receptors (GABA_A and GABA_B receptors), leading to an overall enhancement of inhibitory signaling in the central nervous system.[2][3][6] This enhanced inhibition can effectively counteract neuronal hyperexcitability, which is a hallmark of various neurological disorders.[2][7]

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[3] GAT1 is the most abundant subtype in the brain and is primarily located on neurons, making it a major target for antiepileptic drugs like Tiagabine, a well-known N-substituted nipecotic acid derivative.[2][8][9][10] The various analogs of N-substituted nipecotic acid exhibit different potencies and selectivities for these GAT subtypes, which is a key focus of drug development efforts.[10][11][12][13][14][15][16][17]

Quantitative Data: Inhibitory Potency of N-Substituted Nipecotic Acid Analogs

The inhibitory potency of N-substituted nipecotic acid analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50). These values are determined through in vitro assays, most commonly [3H]-GABA uptake assays in cell lines (e.g., HEK293) stably expressing specific GAT subtypes or in native tissue preparations like brain synaptosomes.[11][18][19][20][21][22] The following tables summarize the inhibitory potencies of a selection of N-substituted nipecotic acid analogs against murine GAT (mGAT) subtypes.

Table 1: Inhibitory Potency (pIC50) of N-substituted Nipecotic Acid Analogs with Allenic Spacers [13][14]

| Compound | N-Substituent | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) |

| (S)-8d (DDPM-3960) | (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl] | - | - | - | 6.59 ± 0.01 |

| (R)-8d | (R)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl] | 6.81 ± 0.03 | - | - | 5.70 ± 0.11 |

| rac-8a | rac-1-[4,4-diphenylbuta-2,3-dien-1-yl] | 5.13 ± 0.11 | - | - | - |

| rac-nipecotic acid | - | 4.88 ± 0.07 | - | - | - |

| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl] | 6.88 ± 0.12 | - | - | - |

| SK&F-89976-A | 1-[2-[bis(4-(trifluoromethyl)phenyl)methoxy]ethyl] | 6.16 ± 0.05 | - | - | - |

Table 2: Inhibitory Potency (pIC50) of N-substituted Nipecotic Acid Analogs with Arylalkynyl Substituents [12]

| Compound | N-Substituent | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) |

| (R)-Nipecotic acid derivative 1 | N-butynyl with terminal 2-biphenyl | 7.00 ± 0.06 | - | - | - |

| (R)-Nipecotic acid derivative 2 | N-butynyl with substituted biphenyl | 7.72 ± 0.02 | - | - | - |

Table 3: Inhibitory Potency (pIC50) of (S)-SNAP-5114 Analogs with Modified Lipophilic Domains [11][15]

| Compound | Modification on (S)-SNAP-5114 scaffold | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) |

| (S)-SNAP-5114 | - | < 4.7 | < 4.7 | 5.06 ± 0.08 | 5.77 ± 0.05 |

| Analog 1 | 4-formylphenyl instead of one 4-methoxyphenyl | < 4.7 | < 4.7 | 5.18 ± 0.06 | 5.89 ± 0.07 |

Experimental Protocols

[3H]-GABA Uptake Inhibition Assay in HEK293 Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into HEK293 cells stably expressing a specific GAT subtype.

Materials:

-

HEK293 cells stably expressing the GAT subtype of interest (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).[11]

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Poly-D-lysine coated 96-well plates.[23]

-

Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).[24]

-

[3H]-GABA (radiolabeled gamma-aminobutyric acid).[24]

-

Unlabeled GABA.

-

Test compounds (N-substituted nipecotic acid analogs).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the GAT-expressing HEK293 cells into poly-D-lysine coated 96-well plates at a density of approximately 50,000 cells per well and culture overnight.[23]

-

Washing: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.[24]

-

Pre-incubation: Pre-incubate the cells for 10-20 minutes at room temperature with various concentrations of the test compound or vehicle control.[22][24]

-

Initiation of Uptake: Add a mixture of [3H]-GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM) to each well to initiate the uptake reaction.[24]

-

Incubation: Incubate the plate for a defined period (e.g., 3-8 minutes) at room temperature.[19][24]

-

Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold uptake buffer.[24]

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., uptake buffer with 1% SDS).[24]

-

Scintillation Counting: Transfer the lysate to a scintillation vial or a compatible microplate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[24]

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-GABA uptake against the concentration of the test compound using non-linear regression analysis.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the GAT by competing with the binding of a radiolabeled ligand.

Materials:

-

Membrane preparation from cells or tissue expressing the GAT of interest.[25]

-

Radioligand (e.g., [3H]-Tiagabine or another high-affinity GAT ligand).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[25]

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI).[25]

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the membrane preparation (3-20 µg protein) with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer. The final volume is typically 250 µL.[25]

-

Equilibration: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[25]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[25][26]

-

Washing: Wash the filters multiple times with ice-cold wash buffer.[25]

-

Drying: Dry the filters for 30 minutes at 50°C.[25]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[25]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.[25]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of GAT inhibitors on GABAergic currents in neurons.

Materials:

-

Brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 5 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2 CaCl2, 6 glucose, and 25 HEPES-NaOH, pH 7.4.[26]

-

Intracellular solution (e.g., K-Gluconate based).[27]

-

Patch pipettes (3-7 MΩ resistance).[28]

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with micromanipulators.

-

Test compounds.

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron in voltage-clamp mode.[27][28][29][30]

-

Baseline Recording: Record baseline spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

-

Drug Application: Perfuse the slice or culture with aCSF containing the N-substituted nipecotic acid analog.

-

Recording of Effects: Record the changes in the frequency, amplitude, and decay kinetics of IPSCs. GAT inhibition is expected to prolong the decay of IPSCs due to the increased presence of GABA in the synaptic cleft.[4][5]

-

Data Analysis: Analyze the recorded currents to quantify the effects of the compound on GABAergic neurotransmission.

Visualization of Pathways and Workflows

Signaling Pathway of GAT Inhibition

Caption: Mechanism of action of N-substituted nipecotic acid analogs.

Experimental Workflow for GAT Inhibitor Characterization

Caption: Workflow for the characterization of GAT inhibitors.

Conclusion

N-substituted nipecotic acid analogs are a versatile class of compounds that potently and often selectively inhibit GABA transporters. Their mechanism of action, centered on the enhancement of GABAergic neurotransmission, holds significant therapeutic promise for a range of neurological disorders characterized by neuronal hyperexcitability. The continued exploration of the structure-activity relationships of these analogs, guided by robust in vitro and electrophysiological assays, will undoubtedly lead to the development of novel and more effective therapeutic agents. This guide provides a foundational understanding of the core principles and methodologies essential for researchers and drug developers working in this exciting field.

References

- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 2. Sequential Release of GABA by Exocytosis and Reversed Uptake Leads to Neuronal Swelling in Simulated Ischemia of Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition [frontiersin.org]

- 5. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA Metabolism and Transport: Effects on Synaptic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

- 15. N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jneurosci.org [jneurosci.org]

- 20. AID 1192145 - Inhibition of human GAT1 expressed in HEK293 cells by [3H]GABA uptake assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. Whole Cell Patch Clamp Protocol [protocols.io]

- 28. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 29. mdpi.com [mdpi.com]

- 30. m.youtube.com [m.youtube.com]

Solubility and Stability of 1-Boc-Nipecotic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 1-Boc-Nipecotic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its effective handling, storage, and application in drug discovery and development. This document outlines experimental protocols for determining these characteristics and presents illustrative data to guide researchers.

Solubility Profile

The solubility of this compound is a crucial parameter for its use in various synthetic and biological applications. The widely accepted shake-flask method is recommended for determining its equilibrium solubility.[1][2][3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable technique for establishing the equilibrium solubility of a compound.[1][2] An excess amount of this compound is added to a known volume of a specific solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached, which is typically confirmed by the presence of undissolved solid.[4] After reaching equilibrium, the solution is filtered to remove any undissolved solid, and the concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

A general workflow for this process is outlined below:

Solubility Data

The following tables summarize the hypothetical solubility data for this compound in various common laboratory solvents at different temperatures.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |

| Methanol | 150 | 250 |

| Ethanol | 80 | 140 |

| Isopropanol | 45 | 85 |

| Acetonitrile | 120 | 200 |

| Dichloromethane | >300 | >300 |

| Ethyl Acetate | 180 | 280 |

| Toluene | 15 | 30 |

| Heptane | <1 | <1 |

Table 2: Solubility of this compound in Aqueous Solutions at 25°C

| Aqueous Solution | pH | Solubility (mg/mL) |

| 0.1 M HCl | 1.0 | 5 |

| Acetate Buffer | 4.5 | 15 |

| Phosphate Buffered Saline (PBS) | 7.2 | >10[6] |

| 0.1 M NaOH | 13.0 | >200 |

Stability Profile

Evaluating the stability of this compound is essential to ensure its quality, safety, and efficacy throughout its lifecycle.[7][8][] Stability studies typically involve exposing the compound to various environmental factors such as temperature, humidity, pH, and light to identify potential degradation pathways and establish a re-test period.[8][10]

Experimental Protocol: Stability Testing

A comprehensive stability study for an active pharmaceutical ingredient (API) like this compound involves several key tests:

-

Thermal Stability: The compound is subjected to elevated temperatures to accelerate degradation.[7][10]

-

pH Stability (Hydrolysis): The stability is assessed across a range of pH values to determine its susceptibility to hydrolysis.[7][10]

-

Photostability: The compound is exposed to a controlled amount of light to evaluate its sensitivity to photodegradation.[7][11]

For all stability studies, a stability-indicating analytical method, typically HPLC, is used to quantify the remaining this compound and detect any degradation products.

Below is a diagram illustrating the workflow for a comprehensive stability assessment.

Stability Data

The following tables present hypothetical stability data for this compound under various stress conditions.

Table 3: Thermal Stability of Solid this compound

| Storage Condition | Duration | Assay (% Remaining) | Appearance |

| 40°C / 75% RH | 1 month | 99.5 | No change |

| 3 months | 98.8 | No change | |

| 60°C | 1 month | 97.2 | Slight discoloration |

| 3 months | 92.5 | Yellowish tint |

Table 4: pH Stability of this compound in Solution at 25°C

| pH | Duration (days) | Assay (% Remaining) | Major Degradant |

| 2.0 (0.01 M HCl) | 7 | 85.3 | Nipecotic Acid |

| 7.4 (PBS) | 7 | 99.1 | Not detected |

| 12.0 (0.01 M NaOH) | 7 | 96.5 | Not detected |

Note: The primary degradation pathway under acidic conditions is the hydrolysis of the Boc protecting group to yield nipecotic acid.

Table 5: Photostability of Solid this compound

| Condition | Duration | Assay (% Remaining) | Appearance |

| 1.2 million lux hours | 100 hours | 99.3 | No change |

| 200 watt hours/m² | 100 hours | 99.1 | No change |

| Dark Control | 100 hours | 99.8 | No change |

Based on these illustrative data, this compound is considered stable under recommended storage conditions, which are typically in a cool, dry, and dark place.[12][13] It exhibits good thermal and photostability but is susceptible to hydrolysis under strongly acidic conditions.

Summary and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided experimental protocols and illustrative data are intended to guide researchers in handling and utilizing this important chemical intermediate.

Key Recommendations:

-

For solubilization, consider polar organic solvents such as methanol, acetonitrile, or ethyl acetate. For aqueous applications, solubility is significantly enhanced at basic pH.

-

Store solid this compound in well-sealed containers at controlled room temperature, protected from light and moisture.

-

Avoid prolonged exposure to strongly acidic conditions to prevent the hydrolysis of the Boc protecting group.

-

It is recommended that researchers perform their own solubility and stability studies under their specific experimental conditions to ensure accurate and reliable results.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. who.int [who.int]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. caymanchem.com [caymanchem.com]

- 7. rsc.org [rsc.org]

- 8. fdaghana.gov.gh [fdaghana.gov.gh]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. 1-Boc-D-nipecotic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. 1-Boc-L-nipecotic acid, 97% | Fisher Scientific [fishersci.ca]

1-Boc-Nipecotic Acid: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Boc-Nipecotic acid and its deprotected form, Nipecotic acid, for neuroscience research. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is critically regulated by GABA transporters (GATs). Nipecotic acid is a potent inhibitor of these transporters, making it a valuable pharmacological tool for studying GABAergic neurotransmission. This compound serves as a key intermediate in the synthesis of various GAT inhibitors and as a protected precursor for nipecotic acid. This document details the mechanism of action, quantitative data on inhibitory activity, and comprehensive experimental protocols for the application of these compounds in neuroscience research.

Introduction: The Role of GABA and GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability by binding to GABA receptors, which leads to a decrease in the likelihood of a neuron firing an action potential. The precise control of GABA concentration in the synaptic cleft is essential for maintaining the balance between neuronal excitation and inhibition.

Unlike many other neurotransmitters, the action of GABA is not terminated by enzymatic degradation in the synaptic cleft but by its reuptake into presynaptic neurons and surrounding glial cells. This reuptake is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and GAT-4 (also known as Betaine/GABA Transporter 1 or BGT-1).

-

GAT-1: Primarily located on presynaptic neurons and is considered the main transporter responsible for GABA reuptake at the synapse.

-

GAT-2 and GAT-3: Predominantly found in astrocytes, with GAT-3 also being expressed in some neuronal populations.

-

GAT-4/BGT-1: Expressed at lower levels in the brain, mainly in the meninges.

Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

This compound and Nipecotic Acid: Mechanism of Action

This compound, or 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of Nipecotic acid where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protection makes it a crucial intermediate in the synthesis of more complex GAT inhibitors. In many experimental contexts, the Boc group is removed to yield Nipecotic acid, the active pharmacological agent.

Nipecotic acid is a competitive inhibitor of GABA transporters. It acts as a substrate for the transporters and is translocated into the cell, thereby competing with GABA for uptake. By blocking GATs, particularly GAT-1, nipecotic acid effectively increases the concentration and prolongs the presence of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA receptors.

Quantitative Data: Inhibitory Profile of Nipecotic Acid

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Nipecotic acid for different GABA transporter subtypes. These values are critical for designing experiments and understanding the compound's selectivity.

| Transporter Subtype | Species | IC₅₀ (μM) | Reference(s) |

| GAT-1 | Human (hGAT-1) | 8 | [1] |

| Mouse (mGAT-1) | 2.6 | [2] | |

| GAT-2 | Rat (rGAT-2) | 38 | [1] |

| Mouse (mGAT-2) | 310 | [2] | |

| GAT-3 | Human (hGAT-3) | 106 | [1] |

| Mouse (mGAT-3) | 29 | [2] | |

| GAT-4 / BGT-1 | Human (hBGT-1) | 2370 | [1] |

| Mouse (mGAT-4) | 16 | [2] |

Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission and GAT Inhibition

The following diagram illustrates the mechanism of GABAergic synaptic transmission and the point of intervention for GAT inhibitors like Nipecotic acid.

References

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in the Chemistry of Nipecotic Acid: A Technical Guide

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry and neuropharmacology.[1] They are recognized as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable scaffolds in the development of treatments for neurological disorders such as epilepsy and anxiety.[1][2] The chemical synthesis and functionalization of nipecotic acid, however, necessitate a strategic approach to manage its bifunctional nature, containing both a secondary amine and a carboxylic acid. The use of protecting groups is fundamental to achieving selective transformations. Among these, the tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for the amine functionality in non-peptide chemistry.[3][4] This technical guide provides an in-depth exploration of the critical role of the Boc protecting group in the synthesis, functionalization, and derivatization of nipecotic acid, tailored for researchers, scientists, and professionals in drug development.

Core Function of the Boc Group in Nipecotic Acid Chemistry

The primary role of the Boc group is to temporarily "mask" the nucleophilic and basic nature of the secondary amine in the nipecotic acid ring. This protection is crucial for several reasons:

-

Enabling Selective Carboxylic Acid Chemistry: With the amine protected, reactions can be selectively performed at the carboxylic acid group (e.g., esterification, amide bond formation) without competing reactions from the amine.[5]

-

Preventing Self-Polymerization: The unprotected bifunctional molecule could potentially react with itself under certain conditions.

-

Improving Solubility and Handling: The introduction of the lipophilic Boc group can enhance the solubility of nipecotic acid in organic solvents, facilitating reactions and purification.[2]

-

Directing Reactivity: The steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions on the piperidine (B6355638) ring.

-

Orthogonal Protection Schemes: The Boc group's stability profile—robust against basic, nucleophilic, and reductive conditions but labile to acid—makes it an ideal component in complex synthetic strategies where other protecting groups (like Fmoc or Cbz) are used.[6][7]

Experimental Protocols and Data

N-Boc Protection of Nipecotic Acid

The introduction of the Boc group is typically a straightforward and high-yielding reaction. The most common reagent is di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3][4]

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen of nipecotic acid attacks one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable tert-butoxide, which deprotonates the newly formed carbamate (B1207046), and carbon dioxide.[7][8]

Detailed Experimental Protocol:

A representative protocol for the synthesis of (R)-N-Boc-nipecotic acid is as follows[9]:

-

Dissolve 3-Piperidinecarboxylic acid (1.05 g, 8.1 mmol) in a solvent mixture of tetrahydrofuran (B95107) (20 mL) and water (20 mL).

-

Add di-tert-butyl dicarbonate (2.48 g, 11.4 mmol) and sodium bicarbonate (0.96 g, 11.4 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion (monitored by TLC or LC-MS), dilute the mixture with water and diethyl ether.

-

Separate the layers and adjust the aqueous layer to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (B109758).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data for N-Boc Protection:

| Substrate | Reagents | Base | Solvent | Time | Yield | Reference |

| (R)-Nipecotic Acid | Boc₂O (1.4 eq) | NaHCO₃ (1.4 eq) | THF / H₂O | Overnight | 97% | [9] |

| Various Amines | Boc₂O (1.0 eq) | None (Catalyst-free) | H₂O / Acetone | 8-12 min | Good to Excellent | [10] |

| 1,2,3,6-Tetrahydropyridine | Boc₂O | NaHCO₃ (aq) | Toluene | Overnight | 89% | [11] |

Synthetic Applications of N-Boc-Nipecotic Acid

Once protected, N-Boc-nipecotic acid serves as a versatile intermediate for the synthesis of a wide array of derivatives, particularly in the development of neuroactive compounds and peptide-based structures.[2]

Example Application: Peptide Synthesis

In peptide synthesis, the Boc-protected nipecotic acid can be coupled to the N-terminus of a peptide chain.[2][12]

-

Activation: The carboxylic acid of N-Boc-nipecotic acid is activated, for example, by forming an acid chloride or using a coupling reagent like DCC or HATU.[12]

-

Coupling: The activated species is then reacted with the free amine of another amino acid or peptide.

-

Deprotection: The Boc group is subsequently removed to reveal the nipecotic acid's amine, allowing for further chain elongation.

N-Boc Deprotection of Nipecotic Acid Derivatives

The removal of the Boc group is a critical step, typically achieved under acidic conditions which cleave the carbamate C-O bond.[4][13]

Mechanism of Acid-Catalyzed Boc Deprotection: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[7][13] This is followed by the fragmentation of the protonated intermediate, which involves the loss of the stable tert-butyl cation and the formation of a carbamic acid. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[7][13]

Detailed Experimental Protocols:

-

Method 1: Trifluoroacetic Acid (TFA) [4][13]

-

Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.

-

Stir the reaction at room temperature. The reaction is typically rapid, often completing within 30 minutes to a few hours.[13]

-

Monitor progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.[13]

-

-

Method 2: Hydrochloric Acid (HCl) in an Organic Solvent [13]

-

Suspend or dissolve the N-Boc protected compound in a solvent such as 1,4-dioxane, ethyl acetate, or methanol.

-

Add a solution of HCl in the chosen solvent (e.g., 4M HCl in 1,4-dioxane).

-

Stir the mixture at room temperature for 1 to 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

The product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[13]

-

Quantitative Data for N-Boc Deprotection Methods:

| Method | Reagent | Solvent | Temperature | Time | Typical Outcome | Reference |

| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 0.5 - 2 h | High yield, forms TFA salt | [3][4][13] |

| Strong Acid | 4M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 4 h | High yield, forms HCl salt | [13] |

| Lewis Acid | TMSI | Dichloromethane (DCM) | Room Temp. | Overnight | Mild, non-hydrolytic conditions | [3][14] |

| Lewis Acid | ZnBr₂ | Dichloromethane (DCM) | Room Temp. | Overnight | Can offer selectivity | [3][4] |

| Thermal | None (Neat) or High-Boiling Solvent | Diphenyl ether | ~185 °C | 20 - 30 min | For acid-sensitive substrates | [15] |

| Green Chemistry | Water | Water | Reflux (100 °C) | ~12 min | Eco-friendly, excellent yields | [15][16][17] |